![molecular formula C17H11KN2O6S2 B12443894 3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B12443894.png)
3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KYA1797K is a novel small molecule known for its ability to destabilize β-catenin, a protein involved in the regulation of cell-cell adhesion and gene transcription. This compound has shown promise in various scientific research applications, particularly in the fields of nephrology and oncology .
Chemical Reactions Analysis
KYA1797K undergoes several types of chemical reactions, primarily focusing on the destabilization of β-catenin and RAS proteins. The compound binds directly to the RGS domain of Axin, enhancing the β-catenin destruction complex, which activates GSK3β and results in the degradation of β-catenin and RAS . Common reagents used in these reactions include Axin and GSK3β, and the major products formed are degraded β-catenin and RAS proteins.
Scientific Research Applications
KYA1797K has a wide range of scientific research applications:
Mechanism of Action
KYA1797K exerts its effects by binding directly to the RGS domain of Axin, which enhances the β-catenin destruction complex. This activation leads to the phosphorylation and subsequent degradation of β-catenin and RAS proteins. The molecular targets involved include Axin, GSK3β, and β-catenin .
Comparison with Similar Compounds
KYA1797K is often compared to ICG-001, another β-catenin inhibitor. While ICG-001 inhibits the β-catenin pathway by blocking the binding of β-catenin and cAMP response element-binding protein (CREB)-binding protein (CBP), KYA1797K destabilizes β-catenin by activating the Axin-GSK3β complex . This unique mechanism makes KYA1797K more effective in certain applications, such as protecting against kidney aging and inhibiting cancer cell growth .
Similar Compounds
ICG-001: Inhibits β-catenin by blocking its binding to CBP.
PKC412 (Midosaturin): Used for comparison in leukemia studies.
KYA1797K stands out due to its dual action on both β-catenin and RAS, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C17H11KN2O6S2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
potassium;3-[5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1 |
InChI Key |
PHUNRLYHXGMOLG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(4-chlorophenyl)-2-[(4-iodophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12443811.png)
![2-{[(benzylsulfanyl)acetyl]amino}-N-(2,3-dimethylphenyl)benzamide](/img/structure/B12443819.png)
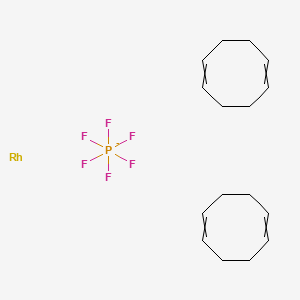
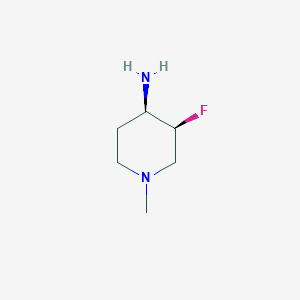
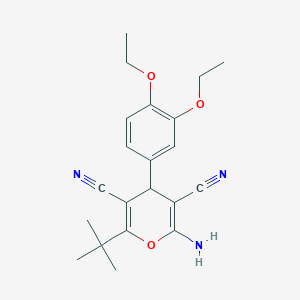
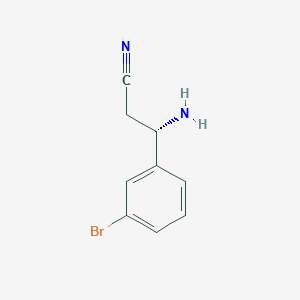
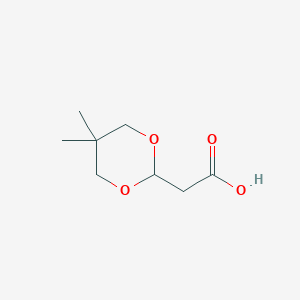
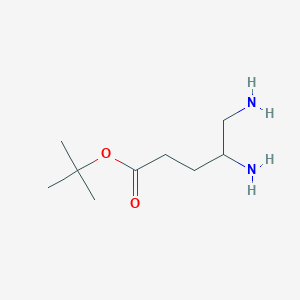

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B12443873.png)
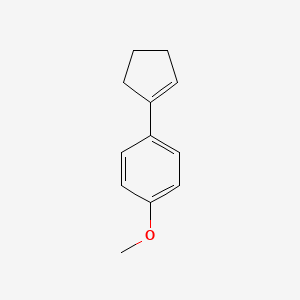
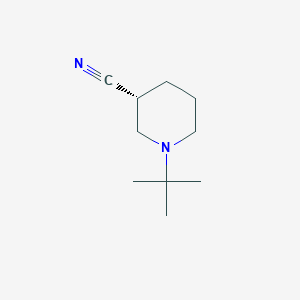
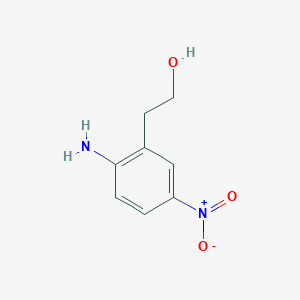
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]propanamide](/img/structure/B12443900.png)
